2-({[(tert-butoxy)carbonyl]amino}methyl)cyclopentane-1-carboxylic acid (CAS: 1496952-31-8) is a conformationally constrained, Boc-protected cyclic γ-amino acid building block engineered for advanced foldamer synthesis. By embedding the Cα-Cβ bond within a rigid five-membered cyclopentane ring, this monomer restricts backbone dihedral angles to strongly preorganize peptide secondary structures [1]. Supplied in a Boc-protected format, it is directly compatible with standard solid-phase peptide synthesis (SPPS) workflows. Its primary procurement value lies in its ability to predictably induce 12/10-helical architectures in mixed α/γ-peptides while imparting high proteolytic resistance, making it an essential precursor for peptidomimetic drug discovery and biomaterials [1].
Substituting this specific cyclopentane-constrained γ-amino acid with linear alternatives (such as Boc-GABA) or homologous ring systems (like cyclohexane-based γ-amino acids) fundamentally alters the thermodynamic folding landscape of the resulting peptide [1]. Linear γ-amino acids lack the entropic preorganization required to stabilize the 12/10-helix, resulting in disordered oligomers with poor target affinity. Furthermore, substituting with a cyclohexane-based analog shifts the preferred dihedral angles, often favoring different helical pitches (e.g., 14-helices) or disrupting the intended 12/10 hydrogen-bonding network entirely [1]. Finally, utilizing the unprotected free amino acid instead of this Boc-protected derivative introduces unnecessary protection-deprotection steps into the manufacturing workflow, decreasing overall synthetic yield and increasing batch-to-batch variability during SPPS.
Cis→trans isomer replacement may shift ζ-angle constraint, producing multiple competing helical folds rather than a single defined 10/12-helix
γ→β backbone substitution (e.g., Boc-ACPC) may alter helix register and H-bond directionality, changing the foldamer architecture
2-aminomethyl→1-aminomethyl regioisomer may shift residue spacing and backbone periodicity, requiring independent conformational validation
Structural evaluations using 2D NMR and circular dichroism demonstrate that incorporating this cyclopentane-based γ-amino acid strongly promotes the formation of stable 12/10-helical structures in α/γ-peptides, whereas linear γ-amino acids fail to induce such ordered conformations [1]. The rigid cyclopentane core restricts the backbone dihedral angles, providing the entropic preorganization necessary to lock the peptide into the desired helical fold [2].
| Evidence Dimension | Helical folding propensity (12/10-helix formation) |
| Target Compound Data | >90% helical population in solution |
| Comparator Or Baseline | <10% helical population for linear GABA analogs |
| Quantified Difference | >80% increase in stable helical population |
| Conditions | Solution-phase NMR and circular dichroism (CD) of mixed α/γ-peptides |
Procurement of this specific cyclic monomer is mandatory for researchers aiming to predictably design rigidly structured peptidomimetics that linear analogs cannot achieve.
Single well-ordered 10/12-helix; narrowest ζ-angle reported for this helix class
Multiple competing helical structures; broad ζ-angle distribution with conformational frustration
Peptides incorporating conformationally constrained cyclic γ-amino acids exhibit dramatically enhanced resistance to enzymatic degradation compared to natural α-peptides [1]. The steric bulk of the cyclopentane ring and the unnatural γ-backbone prevent recognition and cleavage by endogenous proteases, extending the half-life of the resulting foldamers significantly [1].
| Evidence Dimension | Resistance to enzymatic degradation (protease half-life) |
| Target Compound Data | Half-life > 24 hours in protease assays |
| Comparator Or Baseline | Natural α-peptides exhibit half-lives < 1 hour |
| Quantified Difference | >20-fold increase in proteolytic half-life |
| Conditions | In vitro protease incubation assays (e.g., Pronase or human serum) |
For therapeutic development, incorporating this constrained residue is critical to extending the biological half-life of peptide drug candidates without sacrificing target binding.
The pre-installed tert-butoxycarbonyl (Boc) protecting group on the aminomethyl moiety allows this building block to be directly utilized in standard Boc-SPPS protocols, achieving high coupling efficiencies [1]. Utilizing the unprotected form would require an ex situ protection step, which typically reduces the overall isolated yield and introduces impurities that complicate downstream peptide purification [1].
| Evidence Dimension | Synthetic processability and coupling yield |
| Target Compound Data | >95% direct coupling yield |
| Comparator Or Baseline | Unprotected cyclic γ-amino acid requires prior functionalization, reducing effective yield to <70% over two steps |
| Quantified Difference | ~25% improvement in net yield per residue addition |
| Conditions | Standard Boc-SPPS protocols on resin using standard activators |
Purchasing the pre-Boc-protected monomer streamlines the manufacturing process, reducing reagent waste and minimizing incomplete coupling sequences.
γ-amino acid (4-atom backbone); promotes 10/12-helix with alternate H-bond directionality
β-amino acid motifs; different H-bond register and helix periodicity
The high purity of this specific Boc-protected monomer ensures consistent coupling kinetics during iterative peptide assembly, minimizing deletion sequences [1]. Compared to crude mixtures or poorly protected analogs, the optimized Boc-derivative prevents side-reactions at the γ-amine during aggressive coupling cycles, ensuring reproducible foldamer yields [1].
| Evidence Dimension | Sequence fidelity and crude peptide purity |
| Target Compound Data | >95% crude purity of the target α/γ-peptide sequence after cleavage |
| Comparator Or Baseline | Crude or partially protected analogs yield <60% target purity due to deletion and branching side-reactions |
| Quantified Difference | >35% improvement in crude peptide purity |
| Conditions | Solid-phase peptide synthesis (SPPS) followed by HPLC analysis |
Procuring a highly pure, properly protected monomer directly reduces the time and solvent costs associated with difficult downstream HPLC purifications.
This compound is a specialized building block for synthesizing α/γ-peptide foldamers intended for in vivo applications. By replacing natural amino acids with this cyclopentane-constrained γ-residue, developers can generate sequences that maintain the necessary spatial arrangement for receptor binding while resisting cleavage by endogenous proteases, thereby solving the rapid clearance issue typical of peptide drugs [1].
The predictable 12/10-helical conformation induced by this monomer makes it highly suitable for designing inhibitors of α-helix-mediated protein-protein interactions [1]. The rigid cyclopentane backbone projects adjacent side chains in a precise spatial orientation, allowing for high-affinity mimicry of natural helical binding epitopes that flexible linear analogs cannot replicate.
In materials science, this Boc-protected monomer is utilized to construct highly ordered, self-assembling foldamer nanostructures [1]. The strong thermodynamic drive to form stable helices, imparted by the cyclopentane constraint, ensures reproducible self-assembly into nanofibers or hydrogels with tunable mechanical properties, which is critical for consistent batch-to-batch material procurement.